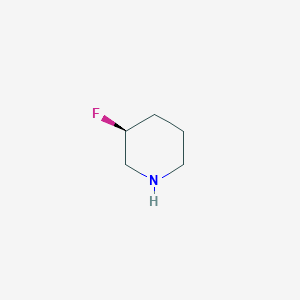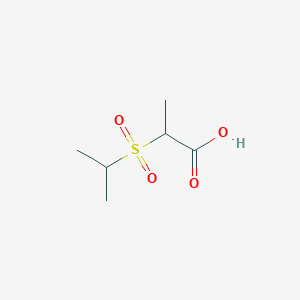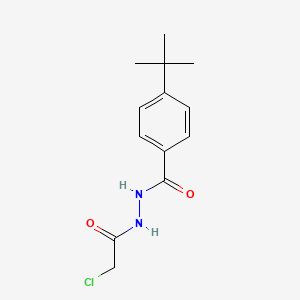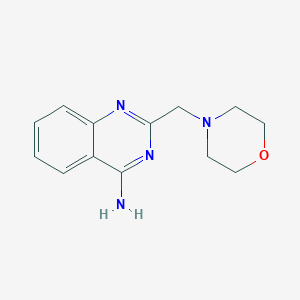
N-(3-chloroquinoxalin-2-yl)-2-(trifluoromethyl)benzene-1-sulfonamide
概要
説明
N-(3-chloroquinoxalin-2-yl)-2-(trifluoromethyl)benzene-1-sulfonamide, commonly known as AQ-13, is a novel compound that has gained significant attention in the field of scientific research. AQ-13 is a sulfonamide derivative that has been shown to exhibit potent anticancer activity against various types of cancer cells, including breast, lung, colon, and ovarian cancer cells.
作用機序
The mechanism of action of AQ-13 involves the inhibition of the proteasome, a cellular complex that degrades damaged and misfolded proteins. AQ-13 binds to the active site of the proteasome, preventing it from functioning properly. This leads to the accumulation of misfolded and damaged proteins, which ultimately leads to cell death.
Biochemical and Physiological Effects:
AQ-13 has been shown to induce apoptosis in cancer cells by activating the caspase pathway. In addition, AQ-13 has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest. Furthermore, AQ-13 has been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy.
実験室実験の利点と制限
AQ-13 has several advantages for lab experiments. It is a potent and selective inhibitor of the proteasome, making it a valuable tool for studying the role of the proteasome in cellular processes. In addition, AQ-13 has been shown to exhibit potent anticancer activity against various types of cancer cells, making it a valuable tool for studying cancer biology and developing new cancer therapies. However, AQ-13 has some limitations for lab experiments. It is a relatively new compound, and its pharmacological properties are not well understood. In addition, AQ-13 has not been extensively studied in vivo, making it difficult to assess its potential toxicities and side effects.
将来の方向性
There are several future directions for research on AQ-13. First, further studies are needed to elucidate the pharmacological properties of AQ-13, including its pharmacokinetics and toxicity. Second, studies are needed to investigate the potential of AQ-13 as a combination therapy with other anticancer agents. Third, studies are needed to investigate the role of AQ-13 in other cellular processes, such as protein quality control and inflammation. Finally, studies are needed to investigate the potential of AQ-13 as a therapeutic agent for other diseases, such as neurodegenerative diseases and autoimmune diseases.
Conclusion:
AQ-13 is a novel compound that has shown promising anticancer activity in vitro. Its mechanism of action involves the inhibition of the proteasome, leading to the accumulation of misfolded and damaged proteins and ultimately cell death. AQ-13 has several advantages for lab experiments, including its potency and selectivity as a proteasome inhibitor. However, further studies are needed to elucidate its pharmacological properties and potential toxicities. AQ-13 has several future directions for research, including its potential as a combination therapy and as a therapeutic agent for other diseases.
科学的研究の応用
AQ-13 has been extensively studied for its anticancer activity. In vitro studies have shown that AQ-13 induces apoptosis in cancer cells by activating the caspase pathway. In addition, AQ-13 has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest. Furthermore, AQ-13 has been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy.
特性
IUPAC Name |
N-(3-chloroquinoxalin-2-yl)-2-(trifluoromethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClF3N3O2S/c16-13-14(21-11-7-3-2-6-10(11)20-13)22-25(23,24)12-8-4-1-5-9(12)15(17,18)19/h1-8H,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBGXWMPLXLEJIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClF3N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(Benzyloxy)-3-chloro-1-methoxy-4-[(E)-2-nitroethenyl]benzene](/img/structure/B3372101.png)

![methyl({[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]methyl})amine](/img/structure/B3372110.png)



![2-chloro-N-[4-(2-methylbutan-2-yl)cyclohexyl]acetamide](/img/structure/B3372142.png)
![N-{2-[4-(2-chloroacetyl)phenyl]ethyl}methanesulfonamide](/img/structure/B3372154.png)
![2,2,2-trichloro-1-[4-(2-chloroacetyl)-1-methyl-1H-pyrrol-2-yl]ethan-1-one](/img/structure/B3372156.png)




![N-[1-(1-benzofuran-2-yl)ethyl]-2-chloroacetamide](/img/structure/B3372192.png)